molecular formula C2H9N3O4S B6355491 Methyl guanidine sulfate CAS No. 202401-10-3

Methyl guanidine sulfate

Cat. No.: B6355491
CAS No.: 202401-10-3
M. Wt: 171.18 g/mol
InChI Key: YKTILKKAWJYMRK-UHFFFAOYSA-N
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Description

Methyl guanidine sulfate is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl guanidine sulfate can be synthesized through several methods. One common approach involves the reaction of methylamine with cyanamide, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions typically include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Aqueous medium

    Catalysts: None required

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes:

    Mixing: Methylamine and cyanamide are mixed in a reactor.

    Reaction: The mixture is heated to the desired temperature.

    Addition of Sulfuric Acid: Sulfuric acid is added to the reaction mixture to form the sulfate salt.

    Purification: The product is purified through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions: Methyl guanidine sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methylguanidine oxide.

    Reduction: It can be reduced to form methylamine and other derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Methylguanidine oxide

    Reduction: Methylamine

    Substitution: Various substituted guanidines

Scientific Research Applications

Methyl guanidine sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of methyl guanidine sulfate involves its interaction with various molecular targets. It can act as a strong base, facilitating the deprotonation of acidic groups in biological molecules. Additionally, it can form stable complexes with metal ions, influencing enzymatic activities and other biochemical processes.

Molecular Targets and Pathways:

    Enzymes: Inhibits certain enzymes by binding to their active sites.

    Proteins: Interacts with protein structures, affecting their stability and function.

    Pathways: Involved in metabolic pathways related to nitrogen metabolism and energy production.

Comparison with Similar Compounds

Methyl guanidine sulfate can be compared with other guanidine derivatives such as:

    Guanidine Hydrochloride: Known for its use in protein denaturation studies.

    Phenylguanidine: Used in the synthesis of pharmaceuticals and agrochemicals.

    Aminoguanidine: Investigated for its potential anti-diabetic and anti-inflammatory effects.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its sulfate salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

2-methylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H4,3,4,5);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTILKKAWJYMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310490
Record name 1-Methylguanidine Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-12-9, 1866-88-2
Record name Guanidine, N-methyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylguanidine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylguanidine Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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